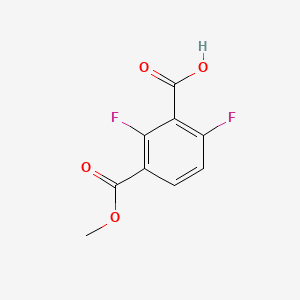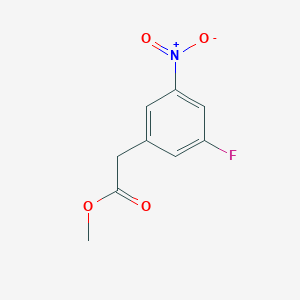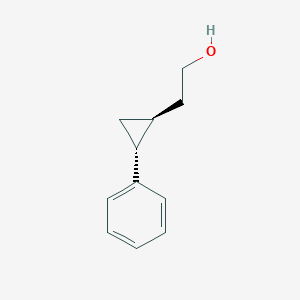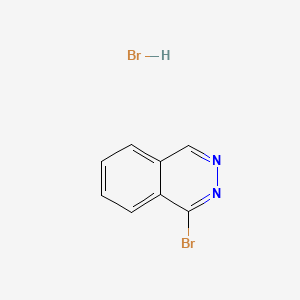![molecular formula C7H12ClNO2 B13473452 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminobicyclo[211]hexane-2-carboxylic acid hydrochloride is a compound with a unique bicyclic structure It is known for its rigid and compact molecular framework, which makes it an interesting subject of study in various fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. One common method starts with the thermal cycloaddition of dichloroketene and allyl chloride to form trischlorocyclobutanone. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups, followed by hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid structure.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Its unique properties make it a candidate for use in materials science and other industrial applications
Wirkmechanismus
The mechanism of action of 1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into certain binding sites on proteins or other biological molecules, potentially modulating their activity. The exact pathways and targets involved are still under investigation, but its unique structure is believed to play a key role in its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aza-bicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but contains a nitrogen atom in the bicyclic ring.
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride: Contains an oxygen atom in the bicyclic ring.
Uniqueness
1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific arrangement of atoms and the presence of both amino and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
1-aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-4(3-7)1-5(7)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H |
InChI-Schlüssel |
HNNRBDWEJYXAAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C2)(C1C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)


![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)


![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

![Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
